molecular formula C13H12O2 B1671989 Goniothalamin CAS No. 17303-67-2

Goniothalamin

Numéro de catalogue B1671989
Numéro CAS: 17303-67-2
Poids moléculaire: 200.23 g/mol
Clé InChI: RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Goniothalamin is a natural product found in the Goniothalamus species . It is a styryl-lactone, a group of secondary metabolites ubiquitous in the genus Goniothalamus .


Synthesis Analysis

The synthesis of Goniothalamin involves an integrated batch and continuous flow process. This process includes a telescoped continuous flow Grignard addition followed by an acylation reaction, which can deliver a racemic Goniothalamin precursor . An asymmetric Brown allylation protocol was also evaluated under continuous flow conditions .


Molecular Structure Analysis

Goniothalamin has been found to bind to the scp-2 domain, enoyl-CoA hydratase 2 domain, and (3R)-hydroxyacyl-CoA dehydrogenase domain of the peroxisomal multifunctional enzyme type 2 (MFE2) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Goniothalamin include a Grignard addition followed by an acylation reaction . The final step involves a ring-closing metathesis reaction .

Applications De Recherche Scientifique

Cancer Cell Apoptosis Induction

Goniothalamin has been shown to trigger apoptosis in various cancer cell lines. This includes RT4 cells, HepG2 liver cancer cells, and Chang liver cells. The compound’s ability to induce programmed cell death makes it a potential candidate for cancer therapy research .

Anti-inflammatory Properties

Research suggests that Goniothalamin also acts against inflammatory diseases. Its anti-inflammatory properties are being explored to develop treatments for conditions characterized by inflammation .

Cytotoxic Activity

Goniothalamin has demonstrated cytotoxic activity against several cancer cell lines. This activity is crucial for the development of anticancer drugs as it helps in targeting and destroying cancerous cells .

Selectivity Enhancement

Efforts are being made to enhance the selectivity of Goniothalamin towards cancer cells while reducing its toxicity toward healthy cells. This selectivity is vital for minimizing side effects in potential cancer treatments .

Solubility and Bioavailability Improvement

Due to its low aqueous solubility, Goniothalamin’s bioavailability is limited. Research is ongoing to improve its solubility, which would increase its effectiveness as a therapeutic agent .

Molecular Mechanisms Elucidation

Understanding the molecular mechanisms behind Goniothalamin’s anticancer potentials is an active area of research. This knowledge can help in designing more effective anticancer strategies based on this compound .

Mécanisme D'action

Target of Action

Goniothalamin (GTN) is a natural styryl lactone isolated from several plants of the Goniothalamus genus . It has been found to target multiple cellular components, including Peroxisomal Multifunctional Enzyme Type 2 (MFE2) , and various proteins required for SARS-CoV-2 infection . MFE2 is an important enzyme for peroxisomal β-oxidation of very long chain fatty acid metabolism . In the context of cancer, GTN has shown cytotoxic activity against various cancer cell lines, including colon cancer, breast cancer, and large-cell lung carcinoma .

Mode of Action

GTN interacts with its targets, leading to various cellular changes. For instance, GTN has been found to interact with MFE2, potentially interrupting its function . This interaction could lead to lipid metabolism perturbation associated with endoplasmic reticulum stress . In the context of SARS-CoV-2, GTN and its analogues could act as natural anti-viral molecules for multiple target proteins .

Biochemical Pathways

GTN affects several biochemical pathways. It has been found to induce endoplasmic reticulum stress and oxidative stress, leading to the activation of c-Jun NH2-terminal kinase (JNK), a key player in the induction of apoptosis . This suggests that GTN can trigger cell death through the induction of apoptosis . Furthermore, GTN has been reported to suppress cell proliferation in a time- and dose-dependent manner .

Result of Action

The molecular and cellular effects of GTN’s action are primarily associated with the induction of cell death. GTN has been found to induce DNA condensation, loss of mitochondrial membrane potential, and cell surface phosphatidyl-serine presentation, all of which are hallmarks of apoptosis . Furthermore, GTN has been reported to cause cell cycle arrest at the G2/M phase .

Action Environment

The action, efficacy, and stability of GTN can be influenced by various environmental factors. For instance, the anti-inflammatory and antitumor activities of GTN have been observed to modulate the inflammatory environment in the colon during colitis, as well as during the development of colitis-associated and colorectal cancers . This suggests that the local tissue environment can significantly impact the action of GTN.

Propriétés

IUPAC Name

(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035678
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goniothalamin

CAS RN

17303-67-2, 22639-28-7
Record name Goniothalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17303-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniothalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goniothalamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GONIOTHALAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniothalamin
Reactant of Route 2
Goniothalamin
Reactant of Route 3
Goniothalamin
Reactant of Route 4
Reactant of Route 4
Goniothalamin
Reactant of Route 5
Goniothalamin
Reactant of Route 6
Goniothalamin

Q & A

Q1: What is the primary mechanism of action of goniothalamin against cancer cells?

A1: Goniothalamin has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [, , ]

Q2: Does goniothalamin impact specific molecular targets in cancer cells?

A2: Research suggests that goniothalamin interacts with several molecular targets, including:

  • Hsp90: Goniothalamin enhances the ATPase activity of Hsp90 while inhibiting its chaperone function. This dual effect on the molecular chaperone Hsp90 suggests a potential mechanism for its anti-cancer activity. []
  • Cell cycle regulators: Goniothalamin induces cell cycle arrest, primarily at the G2/M phase, by interfering with cell cycle regulators like Cdc25C. []
  • Apoptotic proteins: It modulates the expression of both pro-apoptotic (Bax, Bim, t-BID) and anti-apoptotic proteins (Bcl-2, Bcl-xL, MCL-1) to favor apoptosis. [, ]
  • Caspases: Goniothalamin activates caspases, particularly caspase-3 and caspase-9, which are crucial executioners of the apoptotic process. [, ]
  • Death receptors: It upregulates death receptor 5 (DR5) expression, making cancer cells more susceptible to TRAIL-induced apoptosis. []
  • cFLIP: Goniothalamin downregulates cFLIP, an inhibitor of death receptor-mediated apoptosis, further enhancing the cytotoxic effect of TRAIL. []

Q3: Does goniothalamin affect cellular redox balance?

A3: Yes, studies show that goniothalamin treatment leads to an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating disruption of cellular redox balance. [, ] This oxidative stress is thought to contribute to its cytotoxic effects.

Q4: How does goniothalamin affect gene expression in plant cells?

A4: In Arabidopsis thaliana seedlings, goniothalamin exposure leads to the upregulation of genes associated with heat shock response (AtHSP genes), oxidative stress, and protein folding. Conversely, it downregulates genes related to cell wall modification and cell growth, particularly expansin (AtEXPA) genes. These changes in gene expression contribute to the plant growth inhibitory activity of goniothalamin. []

Q5: What is the molecular formula and weight of goniothalamin?

A5: Goniothalamin has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. []

Q6: What spectroscopic techniques are used for the structural elucidation of goniothalamin?

A6: Several spectroscopic methods are employed to characterize goniothalamin, including:

  • Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the compound's structure, including the number and types of atoms and their connectivity. Both 1H and 13C NMR are commonly used. [, , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing clues about its structure. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in the molecule based on their characteristic absorption bands. [, , ]
  • X-ray Crystallography: When possible, single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of goniothalamin. []
  • Circular Dichroism (CD): This technique is used to determine the absolute configuration of chiral centers in the molecule. []

Q7: Have computational methods been used to study goniothalamin?

A7: Yes, computational chemistry has been employed to study goniothalamin in several ways:

  • QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structure of goniothalamin derivatives with their antitumor activities. [] These models help predict the activity of new derivatives and guide the design of more potent analogues.

Q8: How do structural modifications of goniothalamin affect its biological activity?

A8: Numerous studies have investigated the structure-activity relationship (SAR) of goniothalamin by synthesizing and evaluating various derivatives. Some key findings include:

  • N-acylation of aza-goniothalamin: This modification restores the in vitro antiproliferative activity of the compound, with derivative 18 exhibiting enhanced potency. []
  • Introduction of nitro and amino groups: The 10-nitro-goniothalamin and 10-amino-goniothalamin derivatives show potent and selective cytotoxicity against human stomach cancer SGC-7901 cells. []
  • Fluorination: Introduction of fluorine atoms at the γ-position of goniothalamin can influence its antitumor activity. While some fluorinated derivatives showed reduced activity, compound 7h displayed nearly equivalent potency to (R)-goniothalamin. []

Q9: Are there any reported strategies to improve the stability, solubility, or bioavailability of goniothalamin?

A9: While the provided research doesn't directly address formulation strategies for goniothalamin, potential approaches could include:

    Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of goniothalamin?

    A10: While detailed PK/PD studies are limited, research indicates:

    • Metabolism: Goniothalamin undergoes biotransformation in both animal and microbial systems. Metabolites identified include 3,4-dihydrogoniothalamin and 3,4,7,8-tetrahydrogoniothalamin, which have also been detected in the urine and blood of treated rats. [, ]
    • Excretion: The presence of goniothalamin metabolites in urine suggests renal excretion as a potential elimination pathway. []

    Q11: What in vivo models have been used to study the anti-malarial activity of goniothalamin?

    A11: The anti-malarial activity of goniothalamin has been evaluated in vivo using the 4-Day Suppressive Test against Plasmodium berghei ANKA strain in Swiss Albino Mice. Oral administration of goniothalamin at 90 and 120 mg/kg body weight exhibited suppressions of P. berghei infection of 98% and 99.7%, respectively. []

    Q12: Has the synergistic effect of goniothalamin with other antimalarial drugs been investigated?

    A12: Yes, combining goniothalamin with chloroquine showed synergistic antimalarial activity against P. yoelii in mice. Combination therapy at lower doses of each drug resulted in over 90% parasite reduction and 100% survival after treatment. [, ]

    Q13: What in vitro assays are used to evaluate the cytotoxic activity of goniothalamin?

    A13: Common in vitro assays used to assess goniothalamin's cytotoxicity include:

    • MTT assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells. [, , , , , , ]
    • LDH leakage assay: Quantifies lactate dehydrogenase (LDH) released into the culture medium upon cell membrane damage, indicating cytotoxicity. []
    • Trypan blue dye exclusion assay: Distinguishes viable cells from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take up the dye. []

    Q14: What types of cancer cells have shown sensitivity to goniothalamin in vitro?

    A14: Goniothalamin has demonstrated in vitro cytotoxic activity against a wide range of cancer cell lines, including:

    • Hepatocellular carcinoma (HCC): HepG2 [, , , , ]
    • Melanoma: A375 []
    • Breast cancer: MCF-7 [, , , , ]
    • Gastric carcinoma: HGC-27 [, ]
    • Pancreatic carcinoma: PANC-1 [, ]
    • Cervical cancer: HeLa [, ]
    • Colorectal cancer: Colo 205, SW480, LoVo [, ]
    • Leukemia: HL-60, CEM-SS, U937 [, , ]

    Q15: Has the in vivo efficacy of goniothalamin been evaluated in animal models of cancer?

    A15: Yes, in vivo studies using the Ehrlich ascites and solid tumor models in mice have demonstrated the antitumor activity of goniothalamin. Notably, goniothalamin exhibited significant tumor growth inhibition without apparent toxicity. []

    Q16: Have there been any clinical trials investigating goniothalamin's anticancer activity in humans?

    A16: Based on the provided research, there is no mention of clinical trials conducted with goniothalamin in humans. Further research, including preclinical and clinical studies, is necessary to determine its potential as a therapeutic agent.

    Q17: What is the safety profile of goniothalamin based on available research?

    A17: While goniothalamin shows promising anticancer activity, it's important to note its potential toxicity:

    • General toxicity: In a 14-day study in rats, goniothalamin at 300 μg/day did not cause significant changes in body weight, hematology, or blood biochemistry parameters. []
    • Embryotoxicity and teratogenicity: Several Goniothalamus species, including those producing goniothalamin, have shown embryotoxic and teratogenic activities. []

    Q18: What analytical techniques are used to quantify goniothalamin in plant materials?

    A18: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of goniothalamin in plant samples. [, , ] This technique allows for the separation and quantification of goniothalamin from other plant constituents.

    Q19: Are there any known alternatives or substitutes for goniothalamin in terms of its biological activities?

    A19: Several other natural and synthetic compounds exhibit similar biological activities as goniothalamin and could be considered as potential alternatives or lead compounds for drug development:

    • Other styryl-lactones: Numerous styryl-lactone derivatives, often found in Goniothalamus species alongside goniothalamin, possess cytotoxic, antimicrobial, and other biological activities. [, , ]
    • TRAIL: TNF-related apoptosis-inducing ligand (TRAIL) is a protein that selectively induces apoptosis in cancer cells. Combining TRAIL with goniothalamin has been shown to enhance its cytotoxic effects. []
    • Etoposide: This chemotherapeutic agent, also known as VP-16, inhibits topoisomerase II and induces DNA damage, leading to cell death. []
    • Hsp90 inhibitors: Several synthetic Hsp90 inhibitors are currently under investigation as potential anticancer agents. []

    Q20: What are some key historical milestones in the research of goniothalamin?

    A20: Some notable milestones in goniothalamin research include:

    • Early isolation and structural elucidation: Goniothalamin was first isolated and characterized from Goniothalamus species in the mid-20th century. []
    • Discovery of cytotoxic activity: The potent cytotoxic activity of goniothalamin against various cancer cell lines was recognized, sparking significant interest in its therapeutic potential. []
    • Exploration of structure-activity relationships: Numerous studies have synthesized and evaluated goniothalamin derivatives to understand the structural features crucial for its biological activity, aiming to develop more potent and selective analogues. [, , , ]
    • Elucidation of molecular mechanisms: Research has begun to unravel the complex molecular mechanisms underlying goniothalamin's biological activities, including its interactions with Hsp90, cell cycle regulators, and apoptotic pathways. [, , , ]

    Q21: What are some examples of cross-disciplinary research and collaboration involving goniothalamin?

    A21: Goniothalamin research benefits from collaborations across various disciplines, including:

    • Organic chemistry: Synthetic chemists play a crucial role in developing new synthetic routes to goniothalamin and its analogues, enabling SAR studies and the exploration of its therapeutic potential. [, , ]
    • Computational chemistry: Computational approaches, such as QSAR modeling and molecular docking, provide valuable insights into the structure-activity relationships and molecular interactions of goniothalamin, guiding the design of more effective analogues. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.